molecular formula C11H12N2O2 B2591914 N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 42544-81-0

N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2591914
CAS No.: 42544-81-0
M. Wt: 204.229
InChI Key: PHWPSQGJFXTDEM-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-oxoindolin-5-yl)acetamide is a synthetic indolinone derivative characterized by a 2-oxoindolin core substituted with a methyl group at the 1-position and an acetamide moiety at the 5-position. The indolinone scaffold is known for its pharmacological versatility, often serving as a precursor or active component in compounds targeting neurological, anticancer, and anti-inflammatory pathways . The methyl group at the 1-position may influence conformational stability, while the acetamide at position 5 likely contributes to hydrogen bonding and solubility properties.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(5-9)6-11(15)13(10)2/h3-5H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPSQGJFXTDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the acylation of 1-methyl-2-oxoindoline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)acetamide exerts its effects involves the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of caspase-3, an enzyme involved in the apoptotic pathway . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells, leading to their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 2-Oxoindolin Derivatives

Several 2-oxoindolin derivatives have been synthesized and studied for diverse biological activities. Key structural analogues include:

Compound ID Substituents (Positions) Key Features Biological Activity (If Reported)
N-(1-Methyl-2-oxoindolin-5-yl)acetamide 1-CH₃, 5-NHCOCH₃ Enhanced conformational stability Not explicitly reported in evidence
Compound 15 5-CH₃, 3-(2-oxo-1,2-dihydroindol-3-ylidene), N-phenyl Methyl at 5-position, phenyl acetamide Anticancer, anti-inflammatory (inferred)
Compound 2-T Triazol-4-yl acetamide substituent Heterocyclic N-group Potential kinase inhibition
Compound 47 Benzo[d]thiazol-5-ylsulfonyl, piperazine Sulfonyl-piperazine linkage Antimicrobial (gram-positive bacteria)

Key Observations :

  • Acetamide Modifications : Heterocyclic N-substituents (e.g., triazole in 2-T or benzothiazole in ) enhance target specificity, whereas phenyl or methyl groups (as in the compound of interest) may prioritize solubility or metabolic stability.

Pharmacological and Physicochemical Properties

Activity Against Microbial Targets

Phenoxy acetamide derivatives (e.g., Compounds 47–50 ) demonstrate that sulfonyl-piperazine and heterocyclic substituents enhance antimicrobial activity. In contrast, the indolinone core in this compound may prioritize neurological or anticancer applications, though this remains speculative without explicit data.

Muscarinic Receptor Interactions

Compound BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) shares the acetamide motif but features a pyrrolidino-butynyl chain, enabling dual presynaptic antagonism and postsynaptic agonism. This highlights how distal substituents (e.g., alkyne or cyclic amines) dictate receptor interaction modes, whereas the indolinone core in the compound of interest may favor different targets.

Anticancer Potential

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (, Entry 5.797 ) shows that fluorination and isoxazole substitution improve cytotoxic activity. The absence of such groups in this compound suggests differing potency profiles.

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